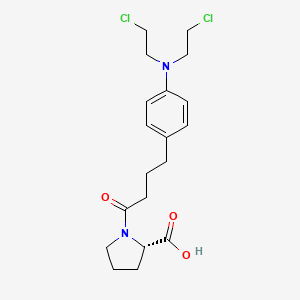

Chlorambucyl-proline

描述

属性

CAS 编号 |

81050-71-7 |

|---|---|

分子式 |

C19H26Cl2N2O3 |

分子量 |

401.3 g/mol |

IUPAC 名称 |

(2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C19H26Cl2N2O3/c20-10-13-22(14-11-21)16-8-6-15(7-9-16)3-1-5-18(24)23-12-2-4-17(23)19(25)26/h6-9,17H,1-5,10-14H2,(H,25,26)/t17-/m0/s1 |

InChI 键 |

YNNHDRBQITYXLB-KRWDZBQOSA-N |

手性 SMILES |

C1C[C@H](N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |

规范 SMILES |

C1CC(N(C1)C(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

chlorambucyl-proline N-(4-(4-(N,N-bis(2-chloroethyl)amino)phenyl)butyryl)-L-proline |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of Chlorambucil-Proline: A Prolidase-Activated Prodrug Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide delineates the mechanism of action of Chlorambucil-proline, a novel prodrug strategy designed to enhance the therapeutic index of the alkylating agent Chlorambucil. This document provides a comprehensive overview of its activation, cellular targets, and the downstream signaling pathways leading to cytotoxicity, supported by quantitative data and detailed experimental methodologies.

Introduction: The Rationale for a Proline-Based Prodrug

Chlorambucil is a well-established nitrogen mustard alkylating agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1][2] Its therapeutic efficacy is, however, limited by a lack of specificity, leading to systemic toxicity.[3] To address this, a prodrug strategy involving the conjugation of Chlorambucil to L-proline (Chlorambucil-proline, CH-pro) has been developed.[4] This approach leverages the elevated activity of the enzyme prolidase (EC 3.4.13.9) in neoplastic tissues.[4] Prolidase, a dipeptidase that cleaves imido bonds in compounds linked to L-proline, can selectively release the active Chlorambucil at the tumor site, thereby concentrating its cytotoxic effects and potentially reducing systemic side effects.

Mechanism of Action: From Prodrug Activation to DNA Damage

The mechanism of action of Chlorambucil-proline can be conceptualized as a two-stage process:

Stage 1: Prolidase-Mediated Activation

The core of the Chlorambucil-proline prodrug strategy lies in its selective activation within the tumor microenvironment. The conjugate is designed to be relatively inert until it encounters prolidase. This enzyme hydrolyzes the imido bond between Chlorambucil and the proline moiety, releasing the active Chlorambucil and L-proline. This targeted activation is the key differentiator from the systemic administration of free Chlorambucil.

Stage 2: Cytotoxic Action of Liberated Chlorambucil

Once liberated, Chlorambucil exerts its anticancer effects through its established mechanism as a DNA alkylating agent. The key steps are:

-

DNA Alkylation and Cross-linking: As a bifunctional alkylating agent, Chlorambucil forms covalent bonds with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This leads to the formation of both intrastrand and interstrand cross-links.

-

Disruption of DNA Function: These cross-links prevent the unwinding of the DNA double helix, which is essential for DNA replication and transcription. This disruption triggers cell cycle arrest, predominantly at the G2/M phase.

-

Induction of Apoptosis: The extensive and irreparable DNA damage activates cellular stress responses, leading to programmed cell death (apoptosis). This is often mediated by the accumulation of the p53 tumor suppressor protein, which in turn activates pro-apoptotic proteins like Bax.

Quantitative Data: In Vitro Efficacy

The cytotoxic activity of Chlorambucil-proline has been evaluated in vitro, with the following table summarizing the key quantitative findings from a study on the breast cancer cell line MCF-7.

| Compound | Biological Process | IC50 Value (µM) | Cell Line |

| Chlorambucil-proline | DNA Synthesis Inhibition | 16 | MCF-7 |

| Chlorambucil | DNA Synthesis Inhibition | 54 | MCF-7 |

| Chlorambucil-proline | Collagen Biosynthesis Inhibition | 80 | MCF-7 |

| Chlorambucil | Collagen Biosynthesis Inhibition | 32 | MCF-7 |

Data extracted from Dyczkowski et al. (1998).

The data indicates that Chlorambucil-proline is a more potent inhibitor of DNA synthesis compared to free Chlorambucil in this model, suggesting efficient activation by prolidase in MCF-7 cells. Conversely, the prodrug shows a lesser ability to inhibit collagen biosynthesis, which may suggest a more favorable toxicity profile with respect to non-neoplastic processes.

Downstream Signaling Pathways

The DNA damage induced by Chlorambucil triggers a cascade of intracellular signaling events that culminate in apoptosis. The p53 pathway plays a central role in this process.

Experimental Protocols

The following outlines the methodologies for key experiments cited in the evaluation of Chlorambucil-proline.

5.1. Synthesis of Chlorambucil-Proline (CH-pro)

The synthesis of the Chlorambucil-proline conjugate involves the creation of an imido bond between the carboxyl group of Chlorambucil and the imino group of L-proline. This is typically achieved through standard peptide coupling chemistry.

5.2. Cell Culture

-

Cell Line: Human breast adenocarcinoma cell line MCF-7.

-

Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

5.3. In Vitro Cytotoxicity and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

5.4. DNA Synthesis Assay

-

Principle: Measures the rate of DNA synthesis by quantifying the incorporation of a radiolabeled nucleoside (e.g., [3H]-thymidine) into newly synthesized DNA.

-

Methodology:

-

Cells are treated with the test compounds for a specified duration.

-

Radiolabeled thymidine is added to the culture medium.

-

After an incubation period, the cells are harvested, and the DNA is precipitated.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of inhibition of DNA synthesis is calculated relative to untreated control cells.

-

5.5. Collagen Biosynthesis Assay

-

Principle: Assesses the rate of collagen production by measuring the incorporation of a radiolabeled proline analog (e.g., [3H]-proline) into collagen, followed by the quantification of hydroxyproline, an amino acid characteristic of collagen.

-

Methodology:

-

Cells are incubated with the test compounds in the presence of radiolabeled proline.

-

The cell layer and medium are harvested, and proteins are precipitated.

-

The protein pellet is hydrolyzed to release amino acids.

-

The amount of radiolabeled hydroxyproline is determined, often after chromatographic separation.

-

Inhibition of collagen synthesis is calculated relative to controls.

-

Conclusion

Chlorambucil-proline represents a targeted prodrug approach that leverages the enzymatic activity of prolidase, which is often overexpressed in cancerous tissues. This strategy facilitates the site-selective release of the active alkylating agent, Chlorambucil. The released drug then induces cytotoxicity through the established mechanism of DNA cross-linking and the subsequent activation of apoptotic signaling pathways. The in vitro data suggests that this prodrug design can enhance the potency of DNA synthesis inhibition while potentially mitigating off-target effects, offering a promising avenue for improving the therapeutic window of Chlorambucil. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this targeted approach.

References

- 1. What is the mechanism of Chlorambucil? [synapse.patsnap.com]

- 2. Chlorambucil - Wikipedia [en.wikipedia.org]

- 3. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents [mdpi.com]

- 4. Prolidase-activated prodrug for cancer chemotherapy cytotoxic activity of proline analogue of chlorambucil in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Chemical Properties of Chlorambucil-Proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Chlorambucil-proline, a noteworthy conjugate under investigation for its potential as a targeted anticancer agent. Chlorambucil-proline, chemically known as N-[4-[4-(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-L-proline, is designed as a prolidase-activated prodrug. Prolidase, an enzyme often found in elevated levels in neoplastic tissues, is the target for the site-specific release of the active cytotoxic agent, chlorambucil. This document details the synthetic methodology, physicochemical characteristics, and the underlying mechanism of action of this promising compound. All quantitative data are presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the proposed mechanism of activation.

Introduction

Chlorambucil, a nitrogen mustard alkylating agent, has been a mainstay in cancer chemotherapy for decades. However, its clinical utility is often hampered by a lack of specificity, leading to systemic toxicity and undesirable side effects. To address these limitations, the development of targeted drug delivery systems and prodrug strategies has become a focal point of modern medicinal chemistry.

The conjugation of chlorambucil with the amino acid L-proline presents an innovative approach to cancer therapy. This strategy leverages the overexpression of the enzyme prolidase in various cancer cells. Prolidase specifically cleaves the imido bond between chlorambucil and proline, thereby releasing the active drug preferentially at the tumor site. This targeted activation is hypothesized to enhance the therapeutic index of chlorambucil by increasing its concentration in malignant tissues while minimizing exposure to healthy cells.[1] This guide provides an in-depth exploration of the synthesis and chemical properties of this targeted prodrug.

Synthesis of Chlorambucil-Proline

General Reaction Scheme

The overall synthetic strategy involves the activation of the carboxylic acid of chlorambucil, followed by its reaction with L-proline. A common method for amide bond formation is the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) to form an active ester intermediate.

Experimental Protocol: Amide Coupling

Materials:

-

Chlorambucil

-

L-Proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Activation of Chlorambucil: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorambucil (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-activated ester of chlorambucil. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Coupling with L-Proline: In a separate flask, dissolve L-proline (1.5 equivalents) and DIPEA (2 equivalents) in a mixture of DCM and a minimal amount of DMF to ensure solubility. Cool this solution in an ice bath.

-

Reaction: Slowly add the solution of the activated chlorambucil ester to the L-proline solution under stirring. Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Chlorambucil-proline.

Synthesis Workflow Diagram

Caption: Synthetic workflow for Chlorambucil-proline.

Chemical Properties of Chlorambucil and its Proline Conjugate

The conjugation of proline to chlorambucil alters its physicochemical properties, which in turn influences its solubility, stability, and pharmacokinetic profile.

Physicochemical Data

| Property | Chlorambucil | Chlorambucil-proline |

| IUPAC Name | 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid | (2S)-1-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyl]pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₉Cl₂NO₂ | C₁₉H₂₆Cl₂N₂O₃ |

| Molecular Weight | 304.2 g/mol | 401.3 g/mol |

| Melting Point | 65-69 °C | Not reported |

| Solubility | Practically insoluble in water; soluble in acetone and ethanol. | Insoluble in aqueous solutions; soluble in methanol.[2] |

| Appearance | White to pale beige crystalline or granular powder | Not reported |

Spectroscopic Data

Detailed spectroscopic data for Chlorambucil-proline is not widely published. However, the expected characteristic signals are outlined below based on its chemical structure.

-

¹H NMR: The spectrum is expected to show characteristic peaks for the aromatic protons of the chlorambucil moiety, the aliphatic protons of the butyric acid chain and the bis(2-chloroethyl)amino group, as well as the distinct signals corresponding to the protons of the proline ring.

-

¹³C NMR: The carbon spectrum would display signals for the aromatic carbons, the carbonyl carbons of the amide and carboxylic acid groups, and the aliphatic carbons of both the chlorambucil and proline moieties.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of Chlorambucil-proline (401.3 m/z).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching of the amide and carboxylic acid groups, N-H bending, and C-H stretching vibrations.

Mechanism of Action and Signaling Pathway

The therapeutic rationale for Chlorambucil-proline is based on its selective activation by the enzyme prolidase.

Prolidase-Mediated Activation

Prolidase is a dipeptidase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline. In the context of Chlorambucil-proline, prolidase hydrolyzes the amide bond linking the chlorambucil moiety to the proline residue. This enzymatic cleavage releases the active chlorambucil and free L-proline.

Cellular Action of Released Chlorambucil

Once released, chlorambucil acts as a bifunctional alkylating agent. Its mechanism of action involves the following steps:

-

Alkylation of DNA: The two chloroethyl groups of chlorambucil form highly reactive aziridinium ions that covalently bind to the N7 position of guanine bases in DNA.

-

DNA Cross-linking: The bifunctional nature of chlorambucil allows it to form both interstrand and intrastrand cross-links in the DNA double helix.

-

Inhibition of DNA Replication and Transcription: These DNA cross-links prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription.

-

Induction of Apoptosis: The resulting DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).

Signaling Pathway Diagram

References

Chlorambucil-Proline: A Prolidase-Activated Prodrug Strategy for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The quest for more selective and effective cancer therapies has led to the development of innovative prodrug strategies. One such approach involves leveraging the unique enzymatic environment of tumors to activate cytotoxic agents preferentially at the site of action, thereby minimizing systemic toxicity. This technical guide delves into the core principles, experimental evaluation, and therapeutic potential of chlorambucil-proline, a prolidase-activated prodrug.

The rationale for this prodrug design hinges on the observation that prolidase, a cytosolic dipeptidase, exhibits significantly elevated activity in certain neoplastic tissues compared to normal cells.[1] Prolidase specifically hydrolyzes the imido bond of dipeptides with a C-terminal proline or hydroxyproline. By conjugating the alkylating agent chlorambucil to L-proline via an imido bond, a dormant prodrug is created.[1] In the high-prolidase environment of a tumor, this bond is cleaved, releasing the active chlorambucil to exert its cytotoxic effects.[1] This targeted activation is designed to enhance the therapeutic index of chlorambucil, a potent DNA-damaging agent.

Mechanism of Action

The chlorambucil-proline prodrug, chemically known as N-[4-[4-(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-L-proline, is designed for targeted activation within cancer cells exhibiting high prolidase activity. The mechanism unfolds in two key stages: enzymatic activation and induction of apoptosis.

First, the prodrug enters the cancer cell. Inside the cell, the high concentration of prolidase recognizes and cleaves the imide bond linking chlorambucil to proline. This enzymatic reaction releases the active chlorambucil and a molecule of L-proline.[1]

Once liberated, chlorambucil, a nitrogen mustard alkylating agent, covalently binds to the N7 position of guanine bases in the DNA. This alkylation leads to the formation of inter- and intrastrand cross-links, which physically obstruct DNA replication and transcription. The resulting DNA damage triggers a cascade of cellular stress responses, culminating in cell cycle arrest and programmed cell death, or apoptosis. A critical mediator of this process is the tumor suppressor protein p53, which, upon accumulation in the cytosol, activates pro-apoptotic proteins like Bcl-2-associated X protein (Bax). This ultimately leads to the activation of executioner caspases, such as caspase-3, and the cleavage of essential cellular proteins like poly(ADP-ribose) polymerase (PARP), dismantling the cell and leading to its demise.

Figure 1: Activation of Chlorambucil-Proline Prodrug.

Figure 2: Chlorambucil-Induced Apoptotic Pathway.

Data Presentation

The following table summarizes the available quantitative data for the in vitro activity of the chlorambucil-proline prodrug (CH-pro) and its parent drug, chlorambucil (CH). The data is currently limited to the MCF-7 breast cancer cell line.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Chlorambucil-Proline (CH-pro) | MCF-7 | DNA Synthesis Inhibition | 16 | [1] |

| Chlorambucil (CH) | MCF-7 | DNA Synthesis Inhibition | 54 | |

| Chlorambucil-Proline (CH-pro) | MCF-7 | Collagen Biosynthesis Inhibition | 80 | |

| Chlorambucil (CH) | MCF-7 | Collagen Biosynthesis Inhibition | 32 |

Experimental Protocols

Synthesis of N-[4-[4-(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-L-proline

Materials:

-

Chlorambucil

-

L-proline

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Activation of Chlorambucil:

-

Dissolve chlorambucil (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea) will be observed.

-

Filter the reaction mixture to remove the precipitate and wash the solid with DCM.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude chlorambucil-NHS ester.

-

-

Coupling with L-proline:

-

Dissolve L-proline (1.2 equivalents) in a mixture of DMF and water, and add TEA (2.5 equivalents).

-

Cool the solution to 0°C.

-

Add a solution of the crude chlorambucil-NHS ester in anhydrous DMF dropwise to the L-proline solution.

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into cold water and acidify with 1N HCl to pH 2-3.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, N-[4-[4-(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-L-proline.

-

Note: One study reported that the final product is insoluble in aqueous solutions but can be solubilized in methanol. This should be considered in subsequent experiments.

-

Prolidase Activity Assay (HPLC-based)

Note: This is a general protocol for an HPLC-based prolidase assay that can be adapted for the chlorambucil-proline substrate.

Materials:

-

Purified prolidase enzyme or cell lysate containing prolidase

-

Chlorambucil-proline prodrug

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Enzyme Activation:

-

Pre-incubate the prolidase enzyme or cell lysate in the assay buffer at 37°C for at least 30 minutes to ensure manganese-dependent activation.

-

-

Enzymatic Reaction:

-

Prepare a stock solution of the chlorambucil-proline prodrug in a suitable solvent (e.g., methanol, given its reported solubility).

-

Initiate the reaction by adding a specific concentration of the prodrug to the pre-activated enzyme solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of 10% TFA.

-

Centrifuge the samples to pellet any precipitated protein.

-

-

HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC.

-

Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% TFA).

-

Monitor the elution of the substrate (chlorambucil-proline) and the product (chlorambucil) using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Quantify the amount of chlorambucil produced over time by integrating the peak area and comparing it to a standard curve of known chlorambucil concentrations.

-

Calculate the rate of the enzymatic reaction.

-

Cytotoxicity Assay (MTT/XTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Chlorambucil-proline prodrug and chlorambucil

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Prepare a series of dilutions of the chlorambucil-proline prodrug and chlorambucil in complete cell culture medium.

-

Remove the old medium from the cells and add the drug-containing medium.

-

Include wells with untreated cells as a negative control and wells with medium only as a blank.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

Cell Viability Measurement:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan crystals.

-

For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

-

Preclinical Evaluation Workflow

The preclinical evaluation of a prolidase-activated prodrug like chlorambucil-proline follows a logical progression from initial characterization to in vivo efficacy studies.

Figure 3: Preclinical Evaluation Workflow.

The chlorambucil-proline prodrug represents a promising, targeted approach to cancer chemotherapy. By exploiting the elevated prolidase activity within tumor cells, this strategy aims to deliver a potent cytotoxic agent with greater specificity, potentially reducing the debilitating side effects associated with conventional chemotherapy. The available in vitro data supports the proof-of-concept, demonstrating enhanced cytotoxicity of the prodrug in cancer cells. However, the reported insolubility of the compound in aqueous solutions presents a significant hurdle for its further development and clinical translation. Future research should focus on optimizing the formulation to improve solubility and bioavailability, conducting comprehensive in vivo efficacy and toxicology studies, and expanding the in vitro evaluation to a broader range of cancer cell lines with varying prolidase expression levels. Addressing these challenges will be crucial in determining the ultimate therapeutic value of this innovative prodrug strategy.

References

The Role of Prolidase in the Targeted Activation of Chlorambucil-Proline in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of targeted cancer therapies aims to enhance the therapeutic index of cytotoxic agents by maximizing their efficacy against malignant cells while minimizing toxicity to healthy tissues. One promising strategy involves the use of prodrugs that are selectively activated within the tumor microenvironment. This technical guide provides an in-depth overview of the role of the enzyme prolidase in the activation of the prodrug Chlorambucil-proline (CH-pro) in cancer cells. Prolidase, a dipeptidase that is overexpressed in various tumor types, specifically cleaves the proline-linked chlorambucil, releasing the active cytotoxic agent directly at the tumor site. This guide details the mechanism of action, summarizes key quantitative data, outlines relevant signaling pathways, and provides comprehensive experimental protocols for the evaluation of this targeted therapeutic approach.

Mechanism of Activation and Action

The fundamental principle of this prodrug strategy lies in the differential expression of prolidase in cancerous versus normal tissues.[1] Prolidase (EC 3.4.13.9) is a cytosolic exopeptidase that catalyzes the cleavage of dipeptides with a C-terminal proline or hydroxyproline residue.[2] Its elevated activity in several cancers, including breast cancer, melanoma, and lung cancer, makes it an attractive target for tumor-specific drug activation.[3]

The prodrug, N-[4-[4-(N,N-bis(2-chloroethyl)amino) phenyl]butyryl]-L-proline, also known as Chlorambucil-proline, is a chemically modified, inactive form of the alkylating agent chlorambucil.[4] In cancer cells with high prolidase activity, the enzyme recognizes and hydrolyzes the imido bond linking chlorambucil to the proline residue.[4] This enzymatic cleavage releases the active chlorambucil and free L-proline.

Once liberated, chlorambucil exerts its cytotoxic effects primarily through DNA alkylation. As a nitrogen mustard derivative, it forms covalent cross-links between DNA strands, which inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Quantitative Data Summary

The efficacy of the prolidase-activated chlorambucil prodrug system has been evaluated in vitro, with key quantitative data summarized below.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potential of chlorambucil and its proline prodrug in the human breast cancer cell line MCF-7.

| Compound | Target Process | Cell Line | IC50 (µM) |

| Chlorambucil | DNA Synthesis | MCF-7 | 54 |

| Chlorambucil-proline | DNA Synthesis | MCF-7 | 16 |

| Chlorambucil | Collagen Biosynthesis | MCF-7 | 32 |

| Chlorambucil-proline | Collagen Biosynthesis | MCF-7 | 80 |

Prolidase Kinetics

| Enzyme | Substrate | Km (mM) | Vmax (U/mg) |

| Recombinant Human Prolidase | Gly-Pro | 5.4 | 489 |

| Human Erythrocyte Prolidase | Gly-Pro | ~7.0 | Not Reported |

Signaling Pathways in Prolidase Function and Cancer

Prolidase activity is intertwined with key cellular signaling pathways that are often dysregulated in cancer. The release of proline from the prodrug can further influence these pathways. Prolidase itself can act as a ligand for the Epidermal Growth Factor Receptor (EGFR), activating downstream pro-survival pathways such as PI3K/Akt/mTOR and ERK1/2. The liberated proline can also contribute to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of tumor angiogenesis and metabolism.

Experimental Protocols

Synthesis of Chlorambucil-proline

The synthesis of N-[4-[4-(N,N-bis(2-chloroethyl)amino) phenyl]butyryl]-L-proline involves the conjugation of chlorambucil to L-proline. A general synthetic approach is outlined below:

-

Activation of Chlorambucil: Chlorambucil's carboxylic acid group is activated to facilitate amide bond formation. This can be achieved using standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or by converting it to an active ester, for example, an N-hydroxysuccinimide (NHS) ester.

-

Coupling Reaction: The activated chlorambucil is then reacted with the amino group of L-proline in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

-

Purification: The resulting Chlorambucil-proline conjugate is purified from the reaction mixture using techniques such as column chromatography or recrystallization to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Prolidase Activity Assay in Cell Lysates

This protocol is adapted from methods utilizing the Chinard's reagent for proline quantification.

-

Cell Lysate Preparation:

-

Culture cancer cells to ~80-90% confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a Bradford or BCA protein assay.

-

-

Enzymatic Reaction:

-

Pre-incubate the cell lysate with 1 mM MnCl2 for 24 hours at 37°C to ensure maximal prolidase activation.

-

In a microcentrifuge tube, combine 50 µL of the pre-incubated cell lysate with 50 µL of 100 mM Glycyl-L-proline (Gly-Pro) substrate solution.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Terminate the reaction by adding 1 mL of 0.45 M trichloroacetic acid (TCA).

-

Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.

-

-

Proline Quantification (Chinard's Method):

-

To 500 µL of the supernatant from the previous step, add 500 µL of glacial acetic acid and 500 µL of Chinard's reagent (25 mg/mL ninhydrin in a mixture of 6 M phosphoric acid and glacial acetic acid).

-

Incubate the mixture at 90°C for 10 minutes.

-

Cool the samples on ice and add 1 mL of toluene. Vortex vigorously for 20 seconds.

-

After phase separation, measure the absorbance of the upper toluene layer at 520 nm using a spectrophotometer.

-

Quantify the amount of proline released by comparing the absorbance to a standard curve of known L-proline concentrations.

-

Express prolidase activity as nmol of proline released per minute per mg of protein.

-

Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of the activated chlorambucil.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Chlorambucil-proline and chlorambucil in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.

-

Intracellular Reactive Oxygen Species (ROS) Assay

This assay measures oxidative stress, a common downstream effect of DNA-damaging agents, using the DCFDA probe.

-

Cell Seeding and Treatment:

-

Seed cells in a black, clear-bottom 96-well plate and treat with Chlorambucil-proline and controls as described in the MTT assay protocol.

-

-

DCFDA Staining:

-

After the treatment period, remove the medium and wash the cells with warm PBS.

-

Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium to each well.

-

Incubate for 30-45 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

-

An increase in fluorescence indicates an increase in intracellular ROS levels.

-

Preclinical Evaluation Workflow

The preclinical development of a prolidase-activated prodrug like Chlorambucil-proline follows a structured workflow to establish its efficacy and safety profile before consideration for clinical trials.

Conclusion and Future Perspectives

The use of prolidase to activate Chlorambucil-proline represents a promising and selective approach to cancer therapy. By leveraging the elevated enzymatic activity within tumor cells, this strategy can potentially enhance the therapeutic window of chlorambucil, increasing its efficacy at the tumor site while reducing systemic toxicity. The data presented in this guide support the rationale behind this approach and provide a framework for its preclinical evaluation.

Future research should focus on a broader evaluation of Chlorambucil-proline across a panel of cancer cell lines with varying prolidase expression levels to establish a clear correlation between enzyme activity and prodrug sensitivity. Furthermore, detailed pharmacokinetic and pharmacodynamic studies in animal models are essential to validate the in vitro findings and to assess the in vivo efficacy and safety of this targeted therapy. The development of more sophisticated prolidase-activated prodrugs, potentially incorporating different cytotoxic payloads or combination therapies, holds significant promise for advancing the field of targeted cancer treatment.

References

- 1. Clinical Genetics of Prolidase Deficiency: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROLIDASE: A Review from Discovery to its Role in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Prolidase as a prodrug converting enzyme I. Synthesis of proline analogue of chlorambucil and its susceptibility to the action of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Chlorambucyl-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorambucil, a nitrogen mustard alkylating agent, has been a cornerstone in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas. However, its therapeutic efficacy is often limited by systemic toxicity and the development of resistance. To address these challenges, a prodrug strategy centered on tumor-specific enzyme activation has been explored. This guide delves into the discovery and development of Chlorambucyl-proline, a prolidase-activated prodrug of chlorambucil designed for targeted cancer chemotherapy.

The core concept behind this compound lies in the observation that prolidase, a dipeptidase that cleaves X-proline dipeptides, exhibits significantly elevated activity in certain neoplastic tissues compared to normal cells. By masking the active chlorambucil molecule with a proline moiety, the prodrug, N-[4-[4-(N,N-bis(2-chloroethyl)amino) phenyl]butyryl]-L-proline, is designed to remain largely inactive in the systemic circulation, thereby reducing off-target toxicity. Upon reaching the tumor microenvironment, the overexpressed prolidase cleaves the imido bond, releasing the active chlorambucil to exert its cytotoxic effects locally.

This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and the key experimental findings that underscore its potential as a targeted anticancer agent.

Data Presentation

The following tables summarize the key quantitative data obtained from in vitro studies of this compound and its parent drug, chlorambucil.

Table 1: In Vitro Cytotoxicity of Chlorambucyl and this compound in Breast Cancer Cells (MCF-7)

| Compound | IC50 for DNA Synthesis (µM) | IC50 for Collagen Biosynthesis (µM) |

| Chlorambucil | 54 | 32 |

| This compound | 16 | 80 |

Table 2: In Vitro Cytotoxicity of Chlorambucyl and this compound in Human Skin Fibroblasts

| Compound | IC50 for DNA Synthesis (µM) | IC50 for Collagen Biosynthesis (µM) |

| Chlorambucil | 30 | 15 |

| This compound | 7 | 30 |

Experimental Protocols

Synthesis of N-[4-[4-(N,N-bis(2-chloroethyl)amino) phenyl]butyryl]-L-proline (this compound)

This protocol is a representative synthesis based on standard peptide coupling methodologies, as a detailed step-by-step procedure for this specific compound is not fully available in the public domain.

Materials:

-

Chlorambucil

-

L-proline methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Activation of Chlorambucil: To a solution of chlorambucil (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM at 0°C, add DCC (1.1 equivalents). Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours. The formation of the NHS ester of chlorambucil can be monitored by thin-layer chromatography (TLC).

-

Coupling Reaction: In a separate flask, dissolve L-proline methyl ester hydrochloride (1.2 equivalents) in a mixture of DCM and DMF. Add triethylamine (2.5 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at 0°C. To this solution, add the filtered solution of activated chlorambucil from step 1. Allow the reaction to proceed at room temperature overnight.

-

Work-up and Purification of the Ester: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the methyl ester of this compound.

-

Hydrolysis of the Ester: Dissolve the purified methyl ester in a mixture of methanol and water. Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Final Product Isolation: Acidify the reaction mixture with 1N HCl to pH 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield this compound as the final product. Characterize the product using NMR and mass spectrometry.

Prolidase Activity Assay

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Glycyl-L-proline (Gly-Pro) substrate solution

-

Tris-HCl buffer (pH 7.8)

-

Manganese chloride (MnCl₂)

-

Trichloroacetic acid (TCA)

-

Chinard's reagent (ninhydrin in acetic acid and phosphoric acid)

-

L-proline standards

-

Spectrophotometer

Procedure:

-

Cell Lysate Preparation: Culture cancer cells to confluency. Harvest the cells, wash with cold PBS, and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins.

-

Enzyme Activation: Pre-incubate the cell lysate with Tris-HCl buffer containing MnCl₂ for 1 hour at 37°C to activate the prolidase.

-

Enzymatic Reaction: Initiate the reaction by adding the Gly-Pro substrate to the activated lysate. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Proline Measurement: Stop the reaction by adding TCA. Centrifuge to precipitate proteins. To the supernatant, add Chinard's reagent and heat at 95°C for 10 minutes. After cooling, measure the absorbance at 515 nm.

-

Quantification: Determine the concentration of proline released using a standard curve generated with known concentrations of L-proline. Express prolidase activity as nmol of proline released per minute per milligram of protein.

DNA Synthesis Inhibition Assay ([³H]-Thymidine Incorporation)

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

Chlorambucyl and this compound

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of chlorambucil or this compound for a specified duration (e.g., 24-48 hours).

-

Radiolabeling: Add [³H]-Thymidine to each well and incubate for a further 4-6 hours to allow for its incorporation into newly synthesized DNA.

-

Cell Harvesting and DNA Precipitation: Wash the cells with PBS and then precipitate the DNA by adding cold TCA.

-

Measurement: Lyse the cells and transfer the lysate to scintillation vials containing scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and calculate the IC50 value, which is the concentration of the drug that inhibits DNA synthesis by 50%.

Collagen Biosynthesis Inhibition Assay

Materials:

-

Cancer cell line (e.g., MCF-7) or fibroblasts

-

Complete cell culture medium

-

Chlorambucyl and this compound

-

[³H]-Proline

-

Trichloroacetic acid (TCA) containing tannic acid

-

Collagenase

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment: Culture cells to near confluency and then treat them with different concentrations of chlorambucyl or this compound for 24 hours.

-

Radiolabeling: Add [³H]-Proline to the culture medium and incubate for another 24 hours.

-

Protein Precipitation: Precipitate the total protein from the cell layer and medium using TCA containing tannic acid.

-

Collagenase Digestion: Resuspend the protein pellet in a buffer and divide it into two aliquots. Treat one aliquot with purified bacterial collagenase and the other with buffer alone (control).

-

Measurement: After incubation, centrifuge the samples to pellet the undigested protein. Measure the radioactivity in the supernatant, which represents the [³H]-proline incorporated into collagen (in the collagenase-treated sample) and non-collagen proteins (in the control sample).

-

Data Analysis: Calculate the amount of collagen synthesized and express it as a percentage of the control. Determine the IC50 value for collagen biosynthesis inhibition.

Mandatory Visualizations

The Potential of Chlorambucil-Proline as a Targeted Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Conventional chemotherapy, while a cornerstone of cancer treatment, is often hampered by a lack of specificity, leading to systemic toxicity and adverse side effects. Chlorambucil, a nitrogen mustard alkylating agent, is effective against various hematological malignancies and solid tumors but shares these limitations.[1][2][3] A promising strategy to enhance tumor-selective cytotoxicity is the development of prodrugs that are activated by enzymes overexpressed in the tumor microenvironment. This guide explores the rationale, mechanism, and preclinical evidence for a chlorambucil-proline (CH-pro) conjugate, a prodrug designed for targeted activation by the enzyme prolidase, which is found at elevated levels in numerous cancer types.[4][5] This approach aims to concentrate the cytotoxic effect of chlorambucil within neoplastic tissues, potentially improving the therapeutic index and reducing harm to healthy cells.

The Rationale for Targeting Prolidase

Prolidase (EC 3.4.13.9), a cytosolic metalloproteinase, is the only human enzyme capable of cleaving the imido bond in dipeptides with a C-terminal proline or hydroxyproline. Its primary physiological role is in the final step of collagen degradation, recycling proline for new protein synthesis and matrix remodeling.

Crucially for oncologic applications, prolidase activity is substantially elevated in various malignancies, including breast, lung, and endometrial cancers, as well as melanoma. This overexpression is linked to the increased collagen turnover required for tumor growth, invasion, and metastasis. The significant differential in prolidase activity between cancerous and normal tissues presents a therapeutic window, making it an ideal target for tumor-specific prodrug activation. The central hypothesis is that a chlorambucil molecule conjugated to proline via an imido bond would be a substrate for prolidase, remaining inert in systemic circulation but undergoing cleavage to release the active, cytotoxic agent preferentially within tumor cells.

Mechanism of Action: From Prodrug to Apoptosis

The therapeutic strategy for the chlorambucil-proline conjugate involves a two-stage mechanism: tumor-specific activation followed by the induction of apoptosis.

-

Selective Activation by Prolidase: The chlorambucil-proline prodrug is designed to be transported into the cell. In cancer cells with high prolidase activity, the enzyme recognizes and hydrolyzes the imido bond linking chlorambucil to the proline carrier. This cleavage releases the active chlorambucil drug and a molecule of L-proline.

-

DNA Alkylation and Apoptosis Induction: Once liberated, chlorambucil acts via its established mechanism as a bifunctional alkylating agent. Its two reactive chloroethyl groups form covalent bonds with nucleophilic sites on DNA, primarily the N7 position of guanine. This action leads to the formation of inter- and intrastrand DNA cross-links, which physically obstruct DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and induces apoptosis (programmed cell death), often through the accumulation of the p53 tumor suppressor protein and the subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.

Quantitative Preclinical Data

In vitro studies using the MCF-7 human breast cancer cell line, known to express prolidase, have demonstrated the superior cytotoxic potential of the chlorambucil-proline conjugate compared to the parent drug. The data suggests that the prodrug strategy not only works but may be more effective at delivering the cytotoxic payload.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Chlorambucil | DNA Synthesis Inhibition | MCF-7 | 54 | |

| Chlorambucil-Proline | DNA Synthesis Inhibition | MCF-7 | 16 | |

| Chlorambucil | Collagen Biosynthesis Inhibition | MCF-7 | 32 | |

| Chlorambucil-Proline | Collagen Biosynthesis Inhibition | MCF-7 | 80 |

The significantly lower IC₅₀ value for the chlorambucil-proline conjugate in the DNA synthesis inhibition assay (16 µM vs. 54 µM for the parent drug) indicates a more potent cytotoxic effect. Conversely, the conjugate showed a lesser ability to inhibit collagen biosynthesis, a key function of healthy cells, suggesting a potentially more favorable safety profile.

Experimental Protocols

The evaluation of the chlorambucil-proline conjugate involves a series of critical experiments to confirm its synthesis, activation, and cytotoxic efficacy.

Synthesis of Chlorambucil-Proline Conjugate

The synthesis involves creating an imido bond between the carboxylic acid group of chlorambucil and the secondary amine of L-proline. While specific protocols may vary, a common approach is a peptide coupling reaction.

-

Principle: Activation of the carboxylic acid of chlorambucil using a coupling agent (e.g., DCC/NHS or EDC/NHS) to form an active ester, followed by nucleophilic attack from the amine group of L-proline.

-

General Procedure:

-

Chlorambucil is dissolved in an appropriate aprotic solvent (e.g., DMF or DCM).

-

Coupling agents are added to activate the carboxyl group.

-

A protected form of L-proline (e.g., the methyl ester) is added, and the reaction proceeds, often at room temperature.

-

Following the reaction, the protecting group is removed (e.g., via saponification).

-

The final product is purified using techniques such as column chromatography or recrystallization.

-

-

Characterization: The structure of the final conjugate is confirmed by NMR spectroscopy and mass spectrometry.

Prolidase Activity Assay

This assay confirms that the conjugate is a substrate for prolidase.

-

Principle: The chlorambucil-proline conjugate is incubated with purified prolidase enzyme. The reaction mixture is then analyzed to detect the release of the cleavage products (free chlorambucil or L-proline).

-

Methodology:

-

A solution of the chlorambucil-proline conjugate is prepared in a suitable buffer.

-

Purified prolidase is added to initiate the reaction. A control sample without the enzyme is run in parallel.

-

The reaction is incubated at 37°C for a defined period.

-

The reaction is stopped (e.g., by protein precipitation with trichloroacetic acid).

-

The supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the appearance of free chlorambucil and the disappearance of the conjugate. Alternatively, the released proline can be quantified using a colorimetric method such as the Chinard's reaction.

-

Cell Culture and Cytotoxicity Assays

-

Cell Line Maintenance: MCF-7 human breast adenocarcinoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

DNA Synthesis Inhibition Assay (IC₅₀ Determination):

-

MCF-7 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of chlorambucil or chlorambucil-proline for a specified period (e.g., 24-72 hours).

-

A radiolabeled precursor, such as ³H-thymidine, is added to the culture medium for the final few hours of incubation.

-

During this time, proliferating cells incorporate the ³H-thymidine into their newly synthesized DNA.

-

Cells are harvested, and the DNA is precipitated.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The IC₅₀ value—the concentration of the drug that inhibits DNA synthesis by 50%—is calculated from the dose-response curve.

-

-

Collagen Biosynthesis Inhibition Assay:

-

The protocol is similar to the DNA synthesis assay, but ³H-proline is used as the radiolabeled tracer.

-

The assay measures the incorporation of proline into newly synthesized collagenous proteins.

-

Collagen is typically separated from other proteins by digestion with purified collagenase.

-

The radioactivity in the collagenase-sensitive fraction is quantified to determine the rate of collagen biosynthesis and the inhibitory effect of the compounds.

-

Challenges and Future Directions

While the concept of a prolidase-activated chlorambucil prodrug is compelling, several challenges must be addressed. Early research noted that the N-[4-[4-(N,N-bis(2-chloroethyl)amino) phenyl]butyryl]-L-proline conjugate was insoluble in aqueous solutions, a significant hurdle for therapeutic development that may require formulation strategies or chemical modification to overcome.

To date, the research has been confined to in vitro models. The critical next steps for advancing this therapeutic strategy include:

-

Optimization of Physicochemical Properties: Modifying the conjugate to improve aqueous solubility and pharmacokinetic properties without compromising its susceptibility to prolidase.

-

In Vivo Efficacy Studies: Evaluating the conjugate in animal models (e.g., xenografts of prolidase-overexpressing tumors) to assess its anti-tumor activity, biodistribution, and safety profile compared to systemic chlorambucil.

-

Broadening the Scope: Testing the conjugate against a wider panel of cancer cell lines with varying levels of prolidase expression to confirm the correlation between enzyme activity and drug sensitivity.

-

Clinical Translation: Should in vivo studies prove successful, the path would lead to Investigational New Drug (IND)-enabling studies and eventual clinical trials in patients with tumors known to overexpress prolidase.

Conclusion

The chlorambucil-proline conjugate represents a rational and elegant approach to targeted cancer therapy. By leveraging the enzymatic machinery that is upregulated within cancer cells, this prodrug strategy has the potential to localize the cytotoxic effects of a proven alkylating agent, thereby enhancing its efficacy while minimizing collateral damage to healthy tissue. Preclinical data are promising, showing increased potency in cancer cells. Although challenges such as solubility and the need for in vivo validation remain, the targeting of prolidase with a chlorambucil-proline prodrug is a compelling strategy that warrants further investigation and development by the scientific community.

References

- 1. In vitro activity of resorcinarene-chlorambucil conjugates for therapy in human chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibition of DNA synthesis in chronic lymphocytic leukaemia cells by chlorambucil in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prolidase activity assays. A survey of the reported literature methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Exogenous proline stimulates type I collagen and HIF-1α expression and the process is attenuated by glutamine in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This technical whitepaper addresses the intellectual property and scientific principles related to the conjugation of the alkylating agent Chlorambucil with amino acids, with a specific focus on proline as an exemplar. Initial investigations revealed a scarcity of direct patent literature or extensive research specifically detailing a "Chlorambucil-proline" conjugate. However, a broader exploration of Chlorambucil prodrugs and derivatives has uncovered a significant and promising field of research centered on the conjugation of Chlorambucil with various amino acids, such as tyrosine, methionine, and asparagine. This guide will, therefore, provide a comprehensive overview of the intellectual property and scientific data for these analogous Chlorambucil-amino acid conjugates, offering valuable insights for researchers and professionals in drug development. The core focus will be on the synthesis, mechanism of action, and available quantitative data for these compounds, providing a foundational understanding for future research and development in this area.

Core Concepts and Rationale for Chlorambucil-Amino Acid Conjugation

Chlorambucil, a nitrogen mustard derivative, is a well-established chemotherapeutic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas.[1] Its mechanism of action involves the alkylation of DNA, leading to cross-linking of DNA strands, inhibition of DNA replication, and ultimately, apoptosis of cancer cells. Despite its efficacy, Chlorambucil's clinical use can be limited by a lack of selectivity, leading to side effects.

The conjugation of Chlorambucil with amino acids is a prodrug strategy aimed at enhancing its therapeutic index. This approach leverages the increased metabolic demands of cancer cells, which often overexpress specific amino acid transporters. By attaching an amino acid to Chlorambucil, the resulting conjugate can be preferentially taken up by cancer cells via these transporters, thereby increasing the localized concentration of the cytotoxic agent and potentially reducing systemic toxicity.[2][3]

Intellectual Property Landscape

While specific patents for a "Chlorambucil-proline" conjugate are not readily identifiable, the broader patent landscape for Chlorambucil derivatives and conjugates provides a framework for understanding the intellectual property in this domain. Key areas of patent activity include:

-

Novel Chlorambucil Derivatives: Patents in this category cover new chemical entities derived from Chlorambucil, often with improved properties such as enhanced stability or targeted delivery. For instance, patents exist for Chlorambucil derivatives designed for selective attack on cancer cells.[4]

-

Synthesis Processes: Patented methodologies for the synthesis of Chlorambucil and its derivatives are crucial for commercial production. These patents often focus on improving yield, reducing costs, and ensuring purity.[5]

-

Pharmaceutical Compositions: Patents may also protect specific formulations of Chlorambucil or its conjugates, including tablet compositions with improved stability.

It is important to note that the conjugation of known drugs with amino acids to create prodrugs is a well-established strategy in medicinal chemistry. Therefore, the novelty and patentability of a specific Chlorambucil-amino acid conjugate would likely depend on the uniqueness of the linker technology, the specific amino acid used, and demonstrable, unexpected therapeutic advantages.

Synthesis and Experimental Protocols

The synthesis of Chlorambucil-amino acid conjugates typically involves the formation of an amide or ester linkage between the carboxylic acid group of Chlorambucil and the amino or hydroxyl group of the amino acid, respectively.

General Synthesis of Chlorambucil

The synthesis of Chlorambucil itself is a multi-step process that has been described in the patent literature. A general overview of the synthetic route is as follows:

Caption: Generalized synthetic pathway for Chlorambucil.

Synthesis of Chlorambucil-Amino Acid Conjugates

The following provides a generalized protocol for the synthesis of a Chlorambucil-amino acid conjugate, exemplified by the synthesis of Chlorambucil-tyrosine hybrids.

Experimental Protocol: Synthesis of Chlorambucil-Tyrosine Conjugate

-

Activation of Chlorambucil: Chlorambucil is dissolved in a suitable organic solvent (e.g., dichloromethane). A coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and an activating agent (e.g., N-hydroxysuccinimide, NHS) are added to activate the carboxylic acid group of Chlorambucil. The reaction is typically stirred at room temperature for several hours.

-

Coupling with Amino Acid Ester: The amino acid (e.g., L-tyrosine methyl ester) is dissolved in a separate flask with a suitable solvent and a base (e.g., triethylamine) to deprotonate the amino group.

-

Conjugation: The activated Chlorambucil solution is added dropwise to the amino acid ester solution. The reaction mixture is stirred at room temperature overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea). The filtrate is washed sequentially with acidic, basic, and neutral aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Deprotection (if necessary): If an ester of the amino acid was used, the ester group is hydrolyzed (e.g., using lithium hydroxide) to yield the final Chlorambucil-amino acid conjugate with a free carboxylic acid group.

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure conjugate.

References

- 1. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine–Chlorambucil Conjugates Facilitate Cellular Uptake through L-Type Amino Acid Transporter 1 (LAT1) in Human Breast Cancer Cell Line MCF-7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US4261910A - Process for the preparation of Chlorambucil derivatives - Google Patents [patents.google.com]

- 5. CN104447376A - Synthesis process of antineoplastic drug chlorambucil - Google Patents [patents.google.com]

The Foundational Research and Development of Chlorambucyl-proline: A Prolidase-Activated Pro-drug Approach

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlorambucil, a nitrogen mustard alkylating agent, has been a mainstay in cancer chemotherapy for decades. However, its clinical utility is often hampered by a narrow therapeutic window and non-specific cytotoxicity. To address these limitations, a pro-drug strategy was conceptualized, leading to the development of Chlorambucil-proline (N-[4-[4-(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-L-proline). This technical guide delves into the foundational research that underpins the development of this novel compound, focusing on its synthesis, mechanism of action, and preclinical evaluation. The core principle behind this pro-drug is the exploitation of elevated prolidase activity observed in certain neoplastic tissues. Prolidase, a cytosolic exopeptidase, selectively cleaves the imido bond between chlorambucil and L-proline, thereby releasing the active cytotoxic agent preferentially at the tumor site. This targeted activation is hypothesized to enhance the therapeutic index of chlorambucil by minimizing systemic exposure and associated toxicities. This guide provides a comprehensive overview of the experimental data, detailed methodologies, and the underlying scientific rationale for the development of Chlorambucil-proline as a potential advancement in targeted cancer therapy.

Introduction: The Rationale for a Pro-drug Strategy

Chlorambucil exerts its anticancer effects by alkylating DNA, leading to the formation of inter- and intrastrand cross-links that disrupt DNA replication and transcription, ultimately inducing apoptosis.[1][2][3] While effective, its mechanism is not specific to cancer cells, resulting in significant side effects, including myelosuppression.[3] The development of pro-drugs, which are inactive compounds converted to their active form at the target site, represents a promising strategy to improve the selectivity and therapeutic window of potent cytotoxic agents like chlorambucil.

The foundational hypothesis for the development of Chlorambucil-proline stems from the observation that certain cancer tissues exhibit significantly elevated levels of the enzyme prolidase (E.C. 3.4.13.9).[4] Prolidase is a cytosolic dipeptidase that specifically hydrolyzes dipeptides with a C-terminal proline or hydroxyproline residue. By conjugating chlorambucil to L-proline via an imido bond, a pro-drug was created that is a substrate for prolidase. The expectation is that the higher enzymatic activity in tumor cells would lead to a localized release of active chlorambucil, thereby concentrating its cytotoxic effect within the tumor microenvironment and reducing systemic toxicity.

Synthesis and Characterization

The synthesis of the Chlorambucil-proline conjugate, chemically named N-[4-[4-(N,N-bis(2-chloroethyl)amino)phenyl]butyryl]-L-proline, was a key step in its development. While the detailed experimental protocol for the synthesis is not publicly available in the reviewed literature, the process would generally involve the formation of an amide (imido) bond between the carboxyl group of chlorambucil and the secondary amine of L-proline.

General Synthesis Workflow:

Mechanism of Action: Prolidase-Mediated Activation

The central tenet of the Chlorambucil-proline pro-drug strategy is its selective activation by prolidase in the tumor microenvironment.

Signaling Pathway of Pro-drug Activation and Action:

Experimental Protocol: Prolidase-Mediated Cleavage Assay

To validate the susceptibility of Chlorambucil-proline to enzymatic cleavage, a prolidase activity assay is essential. While the specific protocol used in the foundational research is not detailed, a general method can be outlined based on established techniques for measuring prolidase activity.

Objective: To determine if Chlorambucil-proline is a substrate for prolidase and to quantify the release of L-proline.

Materials:

-

Chlorambucil-proline conjugate

-

Purified prolidase enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl₂)

-

Trichloroacetic acid (TCA) solution for reaction termination

-

Reagents for proline quantification (e.g., Chinard's reagent)

-

Spectrophotometer

Procedure:

-

Enzyme Activation: Pre-incubate the prolidase solution in the reaction buffer to ensure activation by manganese ions.

-

Reaction Initiation: Add the Chlorambucil-proline substrate to the activated enzyme solution to start the reaction. Incubate at 37°C.

-

Reaction Termination: At specific time points, stop the reaction by adding TCA solution, which precipitates the protein.

-

Proline Quantification: Centrifuge the terminated reaction mixture to pellet the precipitated protein. The amount of L-proline released into the supernatant is then quantified using a colorimetric method, such as the Chinard's acid-ninhydrin reaction, which is specific for proline.

-

Data Analysis: Measure the absorbance of the colored product at the appropriate wavelength (typically 515 nm for the Chinard's reaction). Calculate the concentration of released proline from a standard curve. The rate of proline release is indicative of the prolidase activity towards the Chlorambucil-proline conjugate.

Preclinical Efficacy

The initial preclinical evaluation of Chlorambucil-proline focused on its cytotoxic activity in cancer cell lines, with a particular interest in comparing its potency to the parent drug, chlorambucil.

In Vitro Cytotoxicity

The foundational study on the Chlorambucil-proline conjugate investigated its effect on DNA synthesis and collagen biosynthesis in the human breast cancer cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values were determined to quantify the cytotoxic potency.

| Compound | Target Process | Cell Line | IC50 (µM) |

| Chlorambucil | DNA Synthesis | MCF-7 | 54 |

| Chlorambucil-proline | DNA Synthesis | MCF-7 | 16 |

| Chlorambucil | Collagen Biosynthesis | MCF-7 | ~32 |

| Chlorambucil-proline | Collagen Biosynthesis | MCF-7 | ~80 |

Table 1: In vitro cytotoxicity data for Chlorambucil and Chlorambucil-proline in MCF-7 cells.

These initial findings suggest that the Chlorambucil-proline conjugate is more potent at inhibiting DNA synthesis compared to chlorambucil in MCF-7 cells. Conversely, it demonstrated a lesser ability to inhibit collagen biosynthesis, which could potentially translate to a more favorable side-effect profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the IC50 value of Chlorambucil-proline in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium

-

Chlorambucil-proline and Chlorambucil (as a control)

-

MTT reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Chlorambucil-proline and Chlorambucil. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT reagent to each well and incubate for a few hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Future Directions and Conclusion

The foundational research into Chlorambucil-proline has laid the groundwork for a promising pro-drug strategy that leverages the unique biochemical characteristics of the tumor microenvironment. The initial in vitro data suggests that this conjugate has the potential for enhanced anticancer activity with a potentially improved safety profile.

However, further in-depth studies are warranted to fully elucidate its therapeutic potential. Future research should focus on:

-

Comprehensive Preclinical Evaluation: In vivo studies in relevant animal models are crucial to assess the anti-tumor efficacy, pharmacokinetic profile, and biodistribution of the Chlorambucil-proline conjugate.

-

Mechanism of Action Studies: A deeper investigation into the downstream signaling pathways affected by the released chlorambucil following pro-drug activation will provide a more complete understanding of its cellular effects.

-

Optimization of the Pro-drug Design: Exploring other amino acid conjugates or linkers could further refine the targeting and release kinetics of the pro-drug.

References

- 1. Pharmacokinetics and pharmacodynamics of chlorambucil delivered in parenteral emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Pt(IV) Prodrug Combining Chlorambucil and Cisplatin: A Dual-Acting Weapon for Targeting DNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Prolidase as a prodrug converting enzyme I. Synthesis of proline analogue of chlorambucil and its susceptibility to the action of prolidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Studies on the Bioavailability of Chlorambucil-Proline Conjugates: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the foundational concepts and methodologies for assessing the bioavailability of a novel chlorambucil-proline conjugate. While direct studies on a proline-specific conjugate are not yet prevalent in published literature, this document extrapolates from research on chlorambucil and its other amino acid and prodrug formulations to provide a comprehensive framework for investigation. The primary goal of such a conjugate is to enhance the oral bioavailability and tumor-specific uptake of chlorambucil, a potent alkylating agent, by leveraging amino acid transport mechanisms.

Introduction to Chlorambucil and the Rationale for Proline Conjugation

Chlorambucil is an established chemotherapeutic agent used in the treatment of various cancers, including chronic lymphocytic leukemia and lymphomas. However, its clinical efficacy can be hampered by factors such as poor aqueous solubility, a short biological half-life, and non-specific toxicity.[1] Furthermore, its bioavailability can be significantly affected by food intake and may decrease with successive treatment cycles.[2][3]